molecular formula C17H22N2O2 B2540948 2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole CAS No. 1794160-44-3

2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B2540948
CAS No.: 1794160-44-3
M. Wt: 286.375
InChI Key: MFABJVKVILBKHN-UHFFFAOYSA-N
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Description

2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring, which is further substituted with an oxolane group

Properties

IUPAC Name

2-[1-(oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-6-16-15(5-1)18-17(21-16)14-4-3-8-19(11-14)10-13-7-9-20-12-13/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFABJVKVILBKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole typically involves multi-step organic reactions

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the piperidine ring can be formed via reductive amination.

    Introduction of Oxolane Group: The oxolane group can be introduced through nucleophilic substitution reactions. For example, reacting the piperidine derivative with an oxolane-containing reagent under basic conditions.

    Formation of Benzoxazole Ring: The final step involves the cyclization to form the benzoxazole ring. This can be achieved through condensation reactions involving an ortho-aminophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzoxazole ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(Oxolan-3-yl)methyl]piperidin-4-amine: A related compound with similar structural features but different functional groups.

    3-methyl-1-[(Oxolan-2-yl)methyl]piperidin-4-one: Another similar compound with a different substitution pattern on the piperidine ring.

Uniqueness

2-{1-[(Oxolan-3-yl)methyl]piperidin-3-yl}-1,3-benzoxazole is unique due to the combination of the benzoxazole core with the piperidine and oxolane groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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